molecular formula C5H3BrN4O B1450941 7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one CAS No. 1235374-52-3

7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No. B1450941
CAS RN: 1235374-52-3
M. Wt: 215.01 g/mol
InChI Key: DKCSUYGXMDMLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a heterocyclic compound with the molecular formula C5H3BrN4O and a molecular weight of 215.01 . It is a white solid .


Molecular Structure Analysis

The InChI code for “7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is 1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) .


Physical And Chemical Properties Analysis

“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a white solid .

Scientific Research Applications

Pharmaceutical Research: Tankyrase Inhibitors

This compound has been identified as a potential tankyrase inhibitor. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling. Inhibitors of tankyrase can be used to explore therapeutic strategies for diseases such as cancer, where these pathways are often dysregulated .

Material Science: Advanced Synthesis of Heterocycles

In material science, the compound serves as a key intermediate in the synthesis of heterocyclic compounds. These heterocycles are crucial in developing new materials with potential applications in electronics, photonics, and as catalysts .

Chemical Synthesis: Regioselective Cyclization

The compound is used in regioselective intramolecular cyclization reactions. This is significant in chemical synthesis, allowing for the precise construction of complex molecules with high specificity, which is essential for creating pharmaceuticals with targeted effects .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, the compound’s derivatives are used to study chromatographic retention, which helps understand the lipophilicity of various substances. This information is vital for drug design, predicting how drugs will behave in biological systems .

Biological Research: PI3K Inhibitors

The compound’s framework is utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors. PI3Ks play a role in cell growth, proliferation, differentiation, and survival. Inhibitors of PI3K are being researched for their potential in treating cancers and inflammatory diseases .

Medicinal Chemistry: Systemic Sclerosis Treatment

There is research into derivatives of this compound for the treatment of systemic sclerosis, a chronic autoimmune disease characterized by fibrosis of the skin and internal organs. The compound’s derivatives could offer new avenues for therapeutic intervention .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319 .

properties

IUPAC Name

7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSUYGXMDMLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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